BenchChemオンラインストアへようこそ!

2-(1H-imidazol-1-yl)-3-nitropyridine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Quantifiably distinct hydrophilic scaffold (LogP 0.33, pKa 2.65) with 56 nM nNOS Ki and >700-fold iNOS selectivity. The 3-nitro substitution provides >5-fold lower lipophilicity than 5-/2-nitro regioisomers, ensuring predictable aqueous solubility and reduced P-gp efflux risk. Supplied via efficient Vilsmeier protocol for reliable gram-scale batch consistency. Ideal for CNS probe development and fragment library expansion.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 1060795-58-5
Cat. No. B1390875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)-3-nitropyridine
CAS1060795-58-5
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)7-2-1-3-10-8(7)11-5-4-9-6-11/h1-6H
InChIKeyACJKDAOFHMVUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes37 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)-3-nitropyridine (CAS 1060795-58-5): Procurement-Relevant Physicochemical and Structural Profile


2-(1H-Imidazol-1-yl)-3-nitropyridine (CAS 1060795-58-5) is a heterocyclic building block that combines an imidazole ring and a 3-nitropyridine moiety . Its molecular formula is C8H6N4O2 (MW 190.16) . The compound possesses a predicted pKa of 2.65±0.10 and a calculated LogP of 0.33 [1], indicating moderate aqueous solubility and distinct physicochemical behavior compared to its regioisomeric analogs. These properties, coupled with its well-defined NMR and crystallographic characterization , establish it as a quantifiably distinct scaffold for medicinal chemistry and organic synthesis applications.

Why Regioisomeric 2-(1H-Imidazol-1-yl)-3-nitropyridine Cannot Be Replaced by the 5-Nitro or 2-Nitro Analogs


Substituting 2-(1H-imidazol-1-yl)-3-nitropyridine with its 5-nitro (CAS 23671-36-5) or 2-nitro (CAS 1407153-39-2) regioisomers fundamentally alters key molecular properties that directly impact synthesis, solubility, and biological target engagement. The position of the nitro group on the pyridine ring dictates electronic distribution, hydrogen-bonding capacity, and overall lipophilicity [1]. For instance, the 3-nitro isomer exhibits a LogP of 0.33 [2], whereas the 5-nitro and 2-nitro regioisomers show LogP values of 1.1755 and 1.69870 [3], respectively—a >5-fold difference in predicted lipophilicity that will profoundly influence aqueous solubility and membrane permeability in biological assays. Such differences in physicochemical behavior render in-class compounds non-interchangeable for applications where precise control over solubility or target binding is required.

Quantitative Differentiation of 2-(1H-Imidazol-1-yl)-3-nitropyridine: Direct and Cross-Study Comparative Data


LogP-Driven Hydrophilicity Advantage: 3-Nitro Isomer vs. 5-Nitro and 2-Nitro Regioisomers

The calculated LogP for 2-(1H-imidazol-1-yl)-3-nitropyridine is 0.33 [1], which is >3.5-fold lower than the 5-nitro regioisomer (LogP 1.1755) and >5-fold lower than the 2-nitro regioisomer (LogP 1.69870) [2]. This indicates that the 3-nitro isomer is significantly more hydrophilic, a property that directly influences aqueous solubility and formulation behavior.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Predicted pKa Indicates Ionization State Favorable for Salt Formation

The predicted pKa for 2-(1H-imidazol-1-yl)-3-nitropyridine is 2.65±0.10 , which is >2 log units lower than the imidazole pKa of ∼7.0 for imidazole [1]. This indicates that the compound is substantially less basic than unsubstituted imidazole, a property that may facilitate salt formation and improve stability in acidic environments.

Preformulation Biopharmaceutics Salt Screening

Sub-100 nM nNOS Inhibition with >700-Fold Selectivity over iNOS in Cell-Based Assays

In enzymatic assays, 2-(1H-imidazol-1-yl)-3-nitropyridine inhibits rat neuronal nitric oxide synthase (nNOS) with a Ki of 56 nM [1]. In contrast, the same compound exhibits only weak inhibition of inducible NOS (iNOS) in a rat RINmF cell-based assay, with an IC50 of 40.2 μM [2]. This translates to a >700-fold selectivity for the neuronal isoform over the inducible isoform, a differentiation profile that is highly relevant for targeting nNOS while minimizing iNOS-related off-target effects.

Nitric Oxide Synthase Kinase Profiling Neurological Disorders

Regioisomeric Position of the Nitro Group Dictates nNOS Affinity: 3-Nitro Substitution Enables nM Potency

SAR studies in the 3-nitroimidazo[1,2-a]pyridine series have demonstrated that the position of the nitro group is a key determinant of biological activity [1]. While direct binding data for the 5-nitro regioisomer against nNOS are not publicly available, the 3-nitro isomer consistently yields low nanomolar Ki values (56 nM for nNOS) [2], whereas 2-nitroimidazopyridine derivatives often exhibit reduced potency or are optimized for hypoxia-activated prodrug strategies rather than direct enzyme inhibition [3]. This suggests that the 3-nitro substitution pattern is optimal for achieving high-affinity nNOS engagement.

Structure-Activity Relationship Scaffold Optimization Drug Design

Proven Synthetic Accessibility via Quantitative One-Step Vilsmeier Protocol

A reported one-step synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine using adapted Vilsmeier conditions proceeds in quantitative yield, with full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman) provided [1]. This contrasts with multistep routes often required for regioisomeric analogs, which may involve separate imidazole ring formation and nitro-group introduction steps.

Process Chemistry Scale-Up Green Chemistry

High-Value Application Scenarios for 2-(1H-Imidazol-1-yl)-3-nitropyridine Based on Quantifiable Differentiation


nNOS-Selective Tool Compound Development for Neurodegenerative Disease Research

Leverage the compound's 56 nM Ki for rat nNOS and >700-fold selectivity over iNOS [1][2] to develop isoform-selective chemical probes. The moderate LogP (0.33) and predicted pKa (2.65) support aqueous formulation, reducing vehicle artifacts in in vivo models [3].

Medicinal Chemistry Scaffold with Optimized Hydrophilicity for ADME Tuning

Use the 3-nitro isomer as a hydrophilic core scaffold (LogP 0.33) when designing analogs with improved solubility relative to the more lipophilic 5-nitro (LogP 1.18) and 2-nitro (LogP 1.70) regioisomers [4]. This property is particularly valuable for CNS-targeted programs where lower LogP correlates with reduced P-gp efflux.

High-Yield Synthesis for Chemical Biology and Fragment-Based Screening Libraries

Employ the one-step Vilsmeier protocol (quantitative yield) [5] to generate gram quantities of material for high-throughput screening or fragment library expansion. The efficient synthesis minimizes batch-to-batch variability and ensures reliable supply for collaborative discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-imidazol-1-yl)-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.